molecular formula C7H5ClN2O3S B355436 5-chloro-1H-benzimidazole-2-sulfonic acid CAS No. 40828-56-6

5-chloro-1H-benzimidazole-2-sulfonic acid

Cat. No.: B355436
CAS No.: 40828-56-6
M. Wt: 232.64g/mol
InChI Key: JIBBHTOBDRHTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

When handling benzimidazole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They have shown promising results in antiproliferative and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 5-chloro-1H-benzimidazole with sulfuric acid or its derivatives. One common method includes the sulfonation of 5-chloro-1H-benzimidazole using chlorosulfonic acid under controlled conditions . The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and sulfonic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBBHTOBDRHTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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